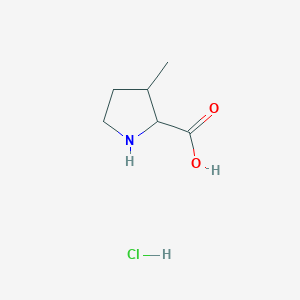
1-(6-Chloro-2-cyclopropylpyrimidin-4-yl)azetidin-3-ol
Vue d'ensemble
Description
1-(6-Chloro-2-cyclopropylpyrimidin-4-yl)azetidin-3-ol, also known as CCPA, is a synthetic compound belonging to the azetidine class of compounds. It is a cyclic amide with a six-membered ring system containing a nitrogen atom and a chlorine atom. CCPA is a versatile synthetic compound that has been used in a variety of scientific research applications, including drug discovery and development, biochemistry, and pharmacology.
Applications De Recherche Scientifique
1-(6-Chloro-2-cyclopropylpyrimidin-4-yl)azetidin-3-ol has been extensively studied for its potential applications in drug discovery and development, biochemistry, and pharmacology. In drug discovery and development, 1-(6-Chloro-2-cyclopropylpyrimidin-4-yl)azetidin-3-ol has been used as a model compound to investigate the structure-activity relationships of various drug candidates. In biochemistry, 1-(6-Chloro-2-cyclopropylpyrimidin-4-yl)azetidin-3-ol has been used to study the structure and function of enzymes, as well as to investigate protein-protein interactions. In pharmacology, 1-(6-Chloro-2-cyclopropylpyrimidin-4-yl)azetidin-3-ol has been used to study the pharmacokinetics and pharmacodynamics of various drugs.
Mécanisme D'action
The mechanism of action of 1-(6-Chloro-2-cyclopropylpyrimidin-4-yl)azetidin-3-ol is not well understood. However, it is believed that it acts as an inhibitor of enzymes, such as cyclooxygenase-2 (COX-2) and cyclooxygenase-3 (COX-3). It is also believed that 1-(6-Chloro-2-cyclopropylpyrimidin-4-yl)azetidin-3-ol may act as an agonist of certain G-protein coupled receptors, such as the serotonin 5-HT2A and 5-HT2C receptors.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-(6-Chloro-2-cyclopropylpyrimidin-4-yl)azetidin-3-ol are not fully understood. However, it has been shown to have anti-inflammatory, analgesic, and antipyretic properties. In addition, it has been shown to inhibit the production of prostaglandins, which are involved in pain and inflammation. It has also been shown to act as a partial agonist of certain G-protein coupled receptors, such as the serotonin 5-HT2A and 5-HT2C receptors.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1-(6-Chloro-2-cyclopropylpyrimidin-4-yl)azetidin-3-ol in laboratory experiments include its low cost and ease of synthesis. Additionally, it is a relatively stable compound and is not easily degraded by heat or light. The main limitation of using 1-(6-Chloro-2-cyclopropylpyrimidin-4-yl)azetidin-3-ol in laboratory experiments is its lack of selectivity. It has been shown to interact with multiple proteins and enzymes, which may lead to unexpected results.
Orientations Futures
The potential future directions for 1-(6-Chloro-2-cyclopropylpyrimidin-4-yl)azetidin-3-ol include further research into its mechanism of action, its biochemical and physiological effects, and its potential applications in drug discovery and development. Additionally, further research could be conducted into the structure-activity relationships of 1-(6-Chloro-2-cyclopropylpyrimidin-4-yl)azetidin-3-ol and its analogues, as well as its potential use as a tool for studying protein-protein interactions. Furthermore, further research could be conducted into the potential use of 1-(6-Chloro-2-cyclopropylpyrimidin-4-yl)azetidin-3-ol as an agonist of certain G-protein coupled receptors, such as the serotonin 5-HT2A and 5-HT2C receptors. Finally, further research could be conducted into the potential use of 1-(6-Chloro-2-cyclopropylpyrimidin-4-yl)azetidin-3-ol as a therapeutic agent for a variety of diseases and conditions.
Propriétés
IUPAC Name |
1-(6-chloro-2-cyclopropylpyrimidin-4-yl)azetidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClN3O/c11-8-3-9(14-4-7(15)5-14)13-10(12-8)6-1-2-6/h3,6-7,15H,1-2,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRLCAYYWMQKOAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC(=CC(=N2)Cl)N3CC(C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6-Chloro-2-cyclopropylpyrimidin-4-yl)azetidin-3-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[3-(5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazin-3-yl)phenyl]amine](/img/structure/B1490764.png)



![[3-(Cyclopropylmethyl)-3-piperidinyl]methanol](/img/structure/B1490773.png)



![[5-(3-Furoyl)-2-thienyl]acetic acid](/img/structure/B1490780.png)

![2-(((5-chlorobenzo[d]oxazol-2-yl)thio)methyl)-5-hydroxy-4H-pyran-4-one](/img/structure/B1490782.png)

